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molecular formula C6H11NO B1294715 3-Methylpiperidin-2-one CAS No. 3768-43-2

3-Methylpiperidin-2-one

Cat. No. B1294715
M. Wt: 113.16 g/mol
InChI Key: PHGAOXNFCZKFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399145

Procedure details

A mixture of 5.15 g of 3-methyl-2-piperidone (Ber. 24 page 2445) and 50 ml of chloroform is chilled to about 0° C. Then there are added while stirring at 0°-5° C. 19 g of phosphorus pentachloride, followed by 0.2 g of anhydrous zinc chloride. The mixture is heated to about 15° C., treated dropwise with a solution of 2.5 ml of bromine in 5 ml of chloroform and then heated to 40° C. for 5 hours, while stirring. After cooling the mixture is poured on ice and treated with sodium hydrogensulfite until it is discolored. The layers are separated and the aqueous phase is extracted with chloroform. The combined chloroform layers are dried over magnesium sulfate and then the solvent is distilled off in vacuo. The semi-solid residue is recrystallized from acetone to give 3-bromo-3-methyl-2-piperidone melting at 107° to 109° C. in a yield of 81% of the theoretical.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].P(Cl)(Cl)(Cl)(Cl)Cl.[Br:15]Br.S([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Br:15][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
CC1C(NCCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then there are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to about 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
ADDITION
Type
ADDITION
Details
is poured on ice
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layers are dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The semi-solid residue is recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
BrC1(C(NCCC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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